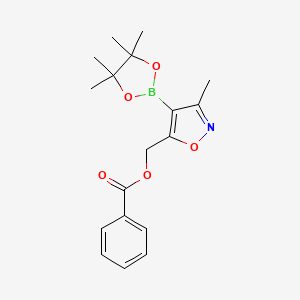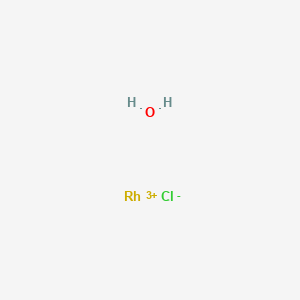
Rhodium(3+);chloride;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(3+);chloride;hydrate, also known as rhodium trichloride hydrate, is a compound consisting of rhodium, chlorine, and water molecules. It is commonly used in various chemical reactions and industrial applications due to its catalytic properties. The compound typically appears as a red-brown solid and is soluble in water, hydroxide, and cyanide solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhodium(3+);chloride;hydrate can be synthesized by reacting rhodium metal with chlorine gas at elevated temperatures (200-300°C). The reaction is as follows:
2Rh+3Cl2→2RhCl3
Alternatively, the compound can be prepared by treating hydrated rhodium(III) oxide with hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving rhodium powder in hydrochloric acid within an electrolytic tank. The solution is then filtered, distilled, and crystallized to obtain the hydrated form of rhodium chloride .
Analyse Chemischer Reaktionen
Types of Reactions
Rhodium(3+);chloride;hydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: It can participate in ligand substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia, phosphines, and olefins can replace chloride ions under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state rhodium compounds.
Reduction: Formation of rhodium(I) or rhodium(0) complexes.
Substitution: Formation of rhodium complexes with new ligands, such as [RhCl(NH_3)_5]Cl_2.
Wissenschaftliche Forschungsanwendungen
Rhodium(3+);chloride;hydrate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in hydrogenation, oxidation, and hydroformylation reactions.
Biology: Investigated for its potential use in biological systems and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in cancer treatment and as a component in drug formulations.
Industry: Utilized in the production of acetic acid, isomerization of alkenes, and reduction of aromatic rings
Wirkmechanismus
The mechanism of action of rhodium(3+);chloride;hydrate involves its ability to coordinate with various ligands and facilitate chemical transformations. The compound can form complexes with substrates, enabling catalytic cycles that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction and ligands used .
Vergleich Mit ähnlichen Verbindungen
Rhodium(3+);chloride;hydrate can be compared with other similar compounds, such as:
- Rhodium(III) fluoride
- Rhodium(III) bromide
- Rhodium(III) iodide
- Cobalt(II) chloride
- Iridium(III) chloride
- Ruthenium(III) chloride
- Palladium(II) chloride
Uniqueness
This compound is unique due to its high catalytic activity and versatility in various chemical reactions. Unlike its lighter congener cobalt, which does not form a stable trichloride, this compound is stable and widely used in homogeneous catalysis .
Eigenschaften
Molekularformel |
ClH2ORh+2 |
|---|---|
Molekulargewicht |
156.37 g/mol |
IUPAC-Name |
rhodium(3+);chloride;hydrate |
InChI |
InChI=1S/ClH.H2O.Rh/h1H;1H2;/q;;+3/p-1 |
InChI-Schlüssel |
OHAZQUAGLMWHLK-UHFFFAOYSA-M |
Kanonische SMILES |
O.[Cl-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



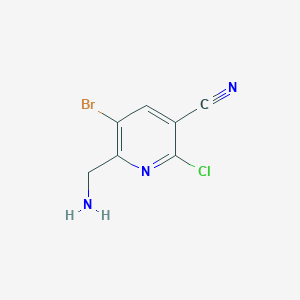



![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
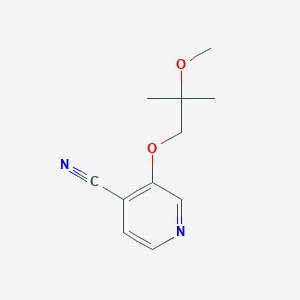
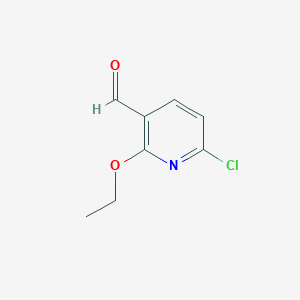

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)


![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
